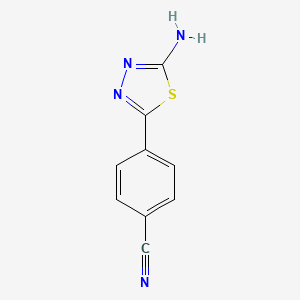

4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4S/c10-5-6-1-3-7(4-2-6)8-12-13-9(11)14-8/h1-4H,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOEWGJAUPQKSSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=NN=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 5 Amino 1,3,4 Thiadiazol 2 Yl Benzonitrile and Its Analogues

Established Synthetic Routes to the 1,3,4-Thiadiazole (B1197879) Core

The construction of the 1,3,4-thiadiazole ring is a well-documented area of heterocyclic chemistry, with several reliable methods available to academic researchers.

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles commonly originates from a few key precursor molecules. sbq.org.br Thiosemicarbazide (B42300) is a fundamental starting material, frequently used due to its reactivity and commercial availability. researchgate.netnanobioletters.comsbq.org.br This compound provides the N-N-C-S backbone required for the heterocyclic ring.

Other common precursors include:

Acylhydrazines and Thiohydrazides : These can be reacted with various sulfur-containing reagents to form the thiadiazole ring. sbq.org.brthieme-connect.de

Thiosemicarbazones : Formed from the condensation of an aldehyde with thiosemicarbazide, these intermediates can undergo oxidative cyclization to yield the desired 2-amino-1,3,4-thiadiazole (B1665364) structure. asianpubs.org

Dithiocarbazates : These can also serve as precursors for the thiadiazole core. sbq.org.br

For the specific synthesis of 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile, the most direct approach utilizes thiosemicarbazide and a benzoic acid derivative that already contains the nitrile function, namely 4-cyanobenzoic acid.

| Precursor Class | Specific Example | Role in Synthesis | Reference |

|---|---|---|---|

| Thiosemicarbazides | Thiosemicarbazide | Provides N-N-C-S backbone for the heterocycle. | sbq.org.brnih.gov |

| Carboxylic Acids / Derivatives | 4-Cyanobenzoic Acid / Acyl Chloride | Provides the C2 atom and the aryl substituent. | mdpi.com |

| Thiosemicarbazones | 4-Cyanobenzaldehyde thiosemicarbazone | Intermediate for oxidative cyclization pathways. | asianpubs.org |

| Acylhydrazines | 4-Cyanobenzohydrazide | Reacts with a sulfur source (e.g., CS₂) for cyclization. | sbq.org.br |

The formation of the 1,3,4-thiadiazole ring from its precursors is typically achieved through cyclization, often involving a condensation or dehydration step. A prevalent method is the reaction of a carboxylic acid with thiosemicarbazide. researchgate.net This reaction proceeds via an initial acylation of the thiosemicarbazide, followed by an intramolecular cyclodehydration to form the aromatic thiadiazole ring. nih.gov

Several reagents are employed to facilitate this cyclodehydration, including:

Strong Acids : Concentrated sulfuric acid (H₂SO₄) is a classic reagent for this transformation. researchgate.net

Dehydrating Agents : Phosphorus oxychloride (POCl₃) and polyphosphoric acid (PPA) are highly effective and commonly used in laboratory settings to drive the cyclization. mdpi.comijraset.com

Oxidizing Agents : In syntheses starting from thiosemicarbazones, an oxidizing agent such as ferric chloride (FeCl₃) is used to effect an oxidative cyclization. asianpubs.org

The general mechanism involves the nucleophilic attack of the terminal nitrogen of thiosemicarbazide on the carbonyl carbon of the carboxylic acid, followed by ring closure and elimination of water to yield the stable, aromatic 1,3,4-thiadiazole system. sbq.org.br

Strategies for Introducing the Benzonitrile (B105546) Moiety

For the synthesis of 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile, the benzonitrile group is almost exclusively introduced as part of a starting material rather than being formed in a later synthetic step. The most efficient and common strategy is the use of 4-cyanobenzoic acid or its activated derivatives (e.g., 4-cyanobenzoyl chloride) as the coupling partner for thiosemicarbazide. mdpi.com

This approach ensures that the desired substitution pattern is fixed from the outset, avoiding potential issues with regioselectivity or the need for harsh cyanation conditions on a pre-formed heterocyclic ring. While general methods exist for converting functional groups like pyridines or aldehydes into benzonitriles, these are not typically applied to the synthesis of this specific compound, as the precursor-based approach is significantly more straightforward. researchgate.netrsc.org

Reaction Condition Optimization and Process Parameters in Academic Synthesis

The optimization of reaction conditions is crucial for achieving high yields and purity in the synthesis of 1,3,4-thiadiazole derivatives. Key parameters that are frequently adjusted in academic research include the choice of catalyst/dehydrating agent, solvent, temperature, and reaction time.

A common procedure involves heating a mixture of the carboxylic acid and thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride. mdpi.com The reaction may be stirred at elevated temperatures (e.g., 80–90 °C) for a period, followed by reflux to ensure completion. mdpi.com The workup procedure is also critical; it often involves carefully quenching the reaction mixture with water or ice, followed by neutralization with a base (e.g., sodium hydroxide, sodium bicarbonate) to precipitate the product. mdpi.comnih.gov

Polyphosphate ester (PPE) has been identified as a milder and less toxic alternative to reagents like POCl₃, allowing the reaction to proceed under gentler conditions, which can be advantageous for sensitive substrates. nih.govencyclopedia.pub

| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |

|---|---|---|---|---|

| Cyclizing/Dehydrating Agent | Phosphorus Oxychloride (POCl₃) | Concentrated Sulfuric Acid (H₂SO₄) | Polyphosphate Ester (PPE) | mdpi.com, researchgate.net, nih.gov |

| Solvent | Neat (reagent as solvent) | Neat (reagent as solvent) | Chloroform | mdpi.com, researchgate.net, nih.gov |

| Temperature | 80-90°C, then reflux | Room Temperature | Reflux (~60°C) | mdpi.com, researchgate.net, nih.gov |

| Workup | Quench with water, basify to pH 8 | Pour onto ice, neutralize | Quench with water, neutralize with NaHCO₃ | mdpi.com, researchgate.net, nih.gov |

Sustainable and Green Chemistry Approaches in Synthesis Research

In recent years, green chemistry principles have been increasingly applied to the synthesis of heterocyclic compounds, including 1,3,4-thiadiazoles. researchgate.net These methods aim to reduce waste, energy consumption, and the use of hazardous materials. researchgate.netbohrium.com

Microwave-assisted synthesis is a prominent green technique that has been successfully used for preparing 1,3,4-thiadiazole derivatives. researchgate.netrjptonline.org Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating methods. nanobioletters.comnih.govproquest.com This is attributed to the efficient and uniform heating of the reaction mixture. researchgate.net

Other green approaches reported in the literature include:

Ultrasonic Irradiation : Sonochemistry can be used to accelerate the synthetic process. nanobioletters.com

Solvent-free Reactions : Grinding the reactants together, sometimes with a solid catalyst, eliminates the need for potentially harmful solvents. mdpi.com

Use of Greener Reagents : The substitution of hazardous reagents like POCl₃ with milder alternatives such as polyphosphate ester (PPE) aligns with green chemistry goals. nih.gov

These sustainable methods offer eco-friendly, reproducible, and economical alternatives to traditional synthetic protocols. researchgate.netnanobioletters.com

Scalability Considerations for Academic Laboratory Synthesis

While most synthetic procedures for 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile are developed on a small, academic laboratory scale, several factors influence their potential for scale-up.

One-Pot Procedures : Syntheses that combine multiple steps into a single reaction vessel are generally more scalable as they minimize intermediate isolation, purification steps, and solvent waste. nih.gov The direct condensation of a carboxylic acid with thiosemicarbazide is often performed as a one-pot reaction. researchgate.net

Reagent Safety and Cost : The use of inexpensive and readily available starting materials like thiosemicarbazide and substituted benzoic acids is favorable for scalability. However, the use of large quantities of hazardous and corrosive reagents such as POCl₃ or concentrated H₂SO₄ presents significant safety, handling, and waste disposal challenges on a larger scale.

Reaction Exotherms : The quenching step, particularly of reagents like POCl₃ with water, can be highly exothermic and requires careful temperature control, which becomes more complex on a larger scale.

Purification : Methods that yield a product that can be easily isolated by precipitation and filtration are more scalable than those requiring extensive chromatographic purification. The synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles often results in a solid product that precipitates upon neutralization, simplifying isolation. mdpi.com

Technology : While microwave synthesis is highly efficient at the lab scale, specialized equipment is required for large-scale microwave-assisted reactions, which may not be universally available. ijcrt.org

Advanced Structural Elucidation and Conformational Analysis of 4 5 Amino 1,3,4 Thiadiazol 2 Yl Benzonitrile

High-Resolution Spectroscopic Techniques for Structure Confirmation

Spectroscopic techniques are indispensable for the initial confirmation of the synthesized structure of 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile, providing detailed information about its atomic connectivity and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Although specific spectral data for 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile is not extensively detailed in publicly available literature, the expected chemical shifts can be predicted based on the electronic environment of the protons and carbons.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzonitrile (B105546) ring and the protons of the amino group. The protons on the 1,4-disubstituted benzene (B151609) ring typically appear as two doublets in the aromatic region (approximately δ 7.0-8.5 ppm). The amino (-NH₂) protons are expected to produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. For related 2-amino-1,3,4-thiadiazole (B1665364) derivatives, the NH₂ signal has been observed around δ 7.35 ppm.

¹³C-NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would feature signals for the two carbons of the thiadiazole ring, the four distinct carbons of the benzonitrile ring, and the carbon of the nitrile group. The carbons of the thiadiazole ring are typically observed in the range of δ 150-170 ppm. The nitrile carbon (C≡N) signal is expected to appear around δ 118-120 ppm, while the aromatic carbons would resonate between δ 120-140 ppm.

Predicted NMR Data for 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | 7.50 - 8.00 | Doublet | Aromatic protons on benzonitrile ring |

| ¹H | 7.00 - 7.50 | Broad Singlet | Amino (-NH₂) protons |

| ¹³C | ~168 | Singlet | C5 of thiadiazole ring (attached to NH₂) |

| ¹³C | ~156 | Singlet | C2 of thiadiazole ring (attached to phenyl) |

| ¹³C | 125 - 135 | Singlet | Aromatic carbons |

| ¹³C | ~118 | Singlet | Nitrile carbon (-C≡N) |

| ¹³C | ~110 | Singlet | Quaternary aromatic carbon attached to nitrile |

Mass spectrometry is utilized to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. For 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile (C₉H₆N₄S), the expected exact mass provides a definitive confirmation of its identity. Techniques like Electrospray Ionization (ESI) are commonly used for such analyses.

The fragmentation pattern observed in the mass spectrum gives structural clues. Key fragmentation pathways for this molecule would likely involve the cleavage of the bond between the two rings and the fragmentation of the thiadiazole ring itself.

Predicted Mass Spectrometry Data for 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile

| Parameter | Value |

| Molecular Formula | C₉H₆N₄S |

| Exact Mass | 202.0313 g/mol |

| Molecular Weight | 202.23 g/mol |

| Predicted Key Fragments (m/z) | [M+H]⁺, fragments corresponding to the benzonitrile cation and the amino-thiadiazole cation. |

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile is expected to show characteristic absorption bands for the N-H bonds of the amino group, the C≡N bond of the nitrile group, the C=N bonds of the thiadiazole ring, and the vibrations of the aromatic ring.

The presence of a sharp, strong band around 2230 cm⁻¹ is a clear indicator of the nitrile group. The N-H stretching vibrations of the primary amine typically appear as two bands in the 3300-3500 cm⁻¹ region. The C=N stretching of the thiadiazole ring is expected around 1600-1650 cm⁻¹.

Characteristic IR Absorption Frequencies for 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Medium |

| Nitrile (-C≡N) | C≡N Stretch | ~2230 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |

| Thiadiazole Ring | C=N Stretch | 1600 - 1650 | Medium |

| Thiadiazole Ring | C-S Stretch | 690 - 710 | Weak-Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile is not reported in the surveyed literature, data from closely related compounds containing the 5-amino-1,3,4-thiadiazole moiety can provide representative geometric parameters.

For instance, studies on similar structures reveal typical bond lengths within the thiadiazole ring, such as C=N bonds around 1.29-1.32 Å. The crystal packing would likely be stabilized by intermolecular hydrogen bonds involving the amino group, linking adjacent molecules into chains or more complex networks. The dihedral angle between the planar thiadiazole and benzene rings is a key conformational parameter that would be precisely determined by this method.

Representative Bond Lengths and Angles for the 5-Amino-1,3,4-Thiadiazole Ring (based on related structures)

| Bond/Angle | Typical Value | Reference |

| C=N Bond Length | 1.29 - 1.32 Å | |

| C-S Bond Length | 1.73 - 1.75 Å | |

| N-N Bond Length | ~1.37 Å | |

| C-N (amino) Bond Length | ~1.34 Å | |

| C-S-C Angle | ~87° | |

| N-C-S Angle | ~115° |

Computational Methods for Conformational Analysis and Tautomerism

Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful complement to experimental data. These methods can be used to predict the most stable conformation of the molecule and to investigate potential tautomerism.

Conformational Analysis: The primary conformational flexibility in 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile arises from the rotation around the single bond connecting the phenyl ring to the thiadiazole ring. Computational energy calculations can determine the dihedral angle corresponding to the lowest energy (most stable) conformer. This analysis helps to understand whether the molecule prefers a planar or a twisted arrangement in the gas phase or in solution.

Tautomerism: The 5-amino-1,3,4-thiadiazole ring can theoretically exist in two tautomeric forms: the amino form and the imino form. The amino form is generally found to be more stable in related heterocyclic systems. Quantum chemical calculations can quantify the energy difference between these tautomers, predicting the overwhelmingly predominant form under normal conditions. Such studies have confirmed the stability of the amino tautomer in similar structures.

Computational and Theoretical Investigations of 4 5 Amino 1,3,4 Thiadiazol 2 Yl Benzonitrile

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile, these studies have primarily utilized Density Functional Theory (DFT) to explore its electronic structure and reactivity.

Density Functional Theory (DFT) Studies

DFT calculations have been employed to determine the optimized geometry, electronic properties, and spectroscopic features of 1,3,4-thiadiazole (B1197879) derivatives. While specific studies solely focused on 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile are limited in publicly available literature, the methodologies applied to similar compounds are instructive. These studies typically involve the use of hybrid functionals, such as B3LYP, in conjunction with various basis sets to achieve a balance between computational cost and accuracy. Such calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

Molecular Orbitals and Reactivity Descriptors

Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key component of DFT studies. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. For 1,3,4-thiadiazole derivatives, the distribution of these frontier orbitals helps to identify the electron-donating and electron-accepting regions of the molecule. Reactivity descriptors such as electronegativity, chemical hardness, and softness, derived from the HOMO and LUMO energies, further quantify the molecule's reactivity and potential interaction with biological targets.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of 1,3,4-thiadiazole, molecular docking studies have been instrumental in identifying potential biological targets and understanding the binding interactions at the molecular level. These studies have explored the interactions of 1,3,4-thiadiazole compounds with various enzymes and receptors implicated in diseases such as cancer and microbial infections. uowasit.edu.iqresearchgate.net The docking results typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. For instance, in studies of similar compounds, the nitrogen atoms of the thiadiazole ring and the amino group often act as hydrogen bond acceptors and donors, respectively, playing a crucial role in ligand binding.

Molecular Dynamics Simulations for Conformational Stability and Binding Mechanisms

Pharmacophore Modeling for Ligand Design and Virtual Screening

Pharmacophore modeling is a crucial step in ligand-based drug design and virtual screening. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a ligand to interact with a specific biological target. Although a specific pharmacophore model for 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile has not been detailed in the available literature, the structural motifs of this compound, such as the aminothiadiazole and benzonitrile (B105546) groups, are common features in pharmacophore models for various targets. The development of a pharmacophore model based on this scaffold could facilitate the discovery of new and more potent analogs through virtual screening of large chemical databases.

Biological Activity Profiling and Mechanistic Studies of 4 5 Amino 1,3,4 Thiadiazol 2 Yl Benzonitrile in Vitro and Pre Clinical Focus

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

The 2-amino-5-phenyl-1,3,4-thiadiazole scaffold, the core of 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile, serves as a privileged structure in medicinal chemistry, particularly in the development of anticancer agents. mdpi.comresearchgate.net Structure-activity relationship (SAR) studies on derivatives of this scaffold reveal critical insights into the structural features required for biological potency and selectivity. The anticancer effect is significantly influenced by the nature and position of substituents on the aromatic ring at the 5-position, as well as by modifications to the amino group at the 2-position. mdpi.com

Influence of Substitution on the 5-Phenyl Ring:

The substitution pattern on the phenyl ring is a key determinant of cytotoxic activity. The presence of an aromatic ring at the 5-position of the 1,3,4-thiadiazole (B1197879) core is generally considered advantageous for anticancer effects. mdpi.com

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups on the phenyl ring has been shown to enhance cytotoxic activity. For instance, the presence of a 4-chlorophenyl group at the 5-position is a common feature in many potent 1,3,4-thiadiazole-based anticancer compounds. nih.gov This substitution is reported to boost the cytotoxic potential of the thiadiazole derivatives. nih.gov

Bulky Substituents: More complex substitutions can also lead to high potency. A novel derivative, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, demonstrated significant anti-proliferative effects, particularly against the LoVo human colon carcinoma cell line, with an IC50 value of 2.44 µM. mdpi.comnih.gov This suggests that bulky substituents at the ortho position of the phenyl ring can be well-tolerated and contribute positively to the activity. nih.gov

Influence of Modifications on the 2-Amino Group:

Modifications to the 2-amino group are crucial for modulating the biological activity and selectivity of these compounds.

Acylation: Acylation of the 2-amino group can influence activity. For adenosine A3 receptor antagonists based on a similar aminothiadiazole template, N-acetyl or propionyl substitutions were found to greatly increase binding affinity and selectivity. nih.gov

Linkage to Other Heterocycles: One of the most effective strategies for enhancing antiproliferative activity involves linking the 2-amino group to other heterocyclic moieties, often through an acetamide linker. mdpi.com SAR studies have shown that introducing a piperazine ring via this linker is particularly advantageous for cytotoxicity against cancer cell lines like MCF-7 (breast) and HepG2 (liver). nih.govmdpi.com

The nature of the substituent on the distal nitrogen of the piperazine ring further refines the activity. For example, a 4-fluorophenyl group on the piperazine ring resulted in a compound with an IC50 of 3.85 µM against MCF-7 cells. nih.gov

Replacing the piperazine with a benzyl piperidine moiety also yielded a highly active compound with an IC50 of 2.32 µM against MCF-7 cells, indicating that this modification is favorable for potency. nih.gov

The following tables summarize the in vitro anticancer activity of several key 2-amino-5-phenyl-1,3,4-thiadiazole derivatives, illustrating these SAR principles.

Table 1: In Vitro Cytotoxicity of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives

| Compound | Structure | Cancer Cell Line | IC50 (µM) | Source |

|---|---|---|---|---|

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | A 2-aminothiadiazole core with a phenyl ring at the 5-position, which is substituted at the ortho position with a benzenesulfonylmethyl group. | LoVo (Colon) | 2.44 | mdpi.comnih.gov |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | A 2-aminothiadiazole core with a phenyl ring at the 5-position, which is substituted at the ortho position with a benzenesulfonylmethyl group. | MCF-7 (Breast) | 23.29 | nih.gov |

Table 2: In Vitro Cytotoxicity of 2-(Acetamido-piperazinyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole Derivatives

| Compound ID | Substituent on Piperazine | Cancer Cell Line | IC50 (µM) | Source |

|---|---|---|---|---|

| 4e | 4-Fluorophenyl | MCF-7 (Breast) | 3.85 | nih.gov |

| 4e | 4-Fluorophenyl | HepG2 (Liver) | 5.17 | nih.gov |

| 4i | Benzyl (on Piperidine) | MCF-7 (Breast) | 2.32 | nih.gov |

| 4i | Benzyl (on Piperidine) | HepG2 (Liver) | 3.11 | nih.gov |

Design and Synthesis of Analogues and Derivatives of 4 5 Amino 1,3,4 Thiadiazol 2 Yl Benzonitrile

Rational Design Principles for Structural Modification

The design of new analogues based on the 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile scaffold is guided by several established principles in medicinal chemistry. These strategies aim to enhance potency, selectivity, and pharmacokinetic profiles by systematically modifying the core structure.

Structure-Activity Relationship (SAR) studies are fundamental to rational design. By analyzing how specific structural changes affect biological outcomes, researchers can make informed decisions for subsequent modifications. acs.org For the 1,3,4-thiadiazole (B1197879) scaffold, SAR studies have shown that the nature and position of substituents on the phenyl ring, as well as modifications to the 2-amino group, are critical for activity. For example, introducing a 4-(trifluoromethyl)phenylamino group can serve as a hydrophobic moiety, while incorporating an N-(thiazol-2-yl)-2-mercaptoacetamide group can provide essential hydrogen-bonding interactions, crucial for targeting specific protein kinases. nih.gov Molecular modeling and docking studies further refine this process by simulating the binding of designed analogues to biological targets, such as enzymes or receptors, helping to predict their potential efficacy. acs.orgnih.gov

Another key principle is bioisosteric replacement . The 1,3,4-thiadiazole ring itself is considered a bioisostere of other heterocycles like oxadiazoles, oxazoles, or even a benzene (B151609) ring. acs.org Replacing these structures with a thiadiazole ring can lead to analogues with improved activity, as the sulfur atom often enhances lipophilicity and metabolic stability. acs.org This principle can be extended to the substituents as well, where groups with similar steric and electronic properties are interchanged to fine-tune the molecule's interaction with its target.

Synthetic Strategies for New Analogues

The synthesis of analogues of 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile typically begins with the construction of the core 2-amino-5-aryl-1,3,4-thiadiazole ring. A common and efficient method involves the cyclization of a substituted benzoic acid (in this case, 4-cyanobenzoic acid) with thiosemicarbazide (B42300). This reaction is often facilitated by dehydrating agents or catalysts such as phosphorus oxychloride (POCl₃), polyphosphoric acid, or concentrated sulfuric acid. nih.govencyclopedia.pub An alternative one-pot method utilizes polyphosphate ester (PPE), avoiding more toxic reagents like POCl₃. orientjchem.orgsbq.org.br

Once the core scaffold is synthesized, its derivatives can be generated through various reactions targeting the 2-amino group or the phenyl ring.

Schiff Base Formation: The primary amino group readily undergoes condensation with various aromatic or heterocyclic aldehydes in the presence of a catalytic amount of acid (e.g., glacial acetic acid) to form Schiff bases (imines). sbq.org.brdovepress.comacs.org This approach allows for the introduction of a wide array of substituents. These Schiff bases can be further modified, for example, through cycloaddition reactions with agents like chloroacetyl chloride to form β-lactam rings or with anhydrides to yield oxazepine derivatives. dovepress.comnih.gov

Acylation and Amide Formation: The amino group can be acylated by reacting it with acid chlorides or anhydrides. nih.govencyclopedia.pub For example, reaction with chloroacetyl chloride produces an N-(5-(4-cyanophenyl)-1,3,4-thiadiazol-2-yl)-2-chloroacetamide intermediate. This intermediate's reactive chlorine atom allows for subsequent nucleophilic substitution by various amines, such as substituted piperazines, to create a diverse set of final compounds. raparinuni2024.org

Azo Dye Synthesis: The 2-amino group can be diazotized using sodium nitrite (B80452) in an acidic medium (e.g., a mixture of sulfuric and acetic acids) at low temperatures (0–5 °C). The resulting diazonium salt is then coupled with electron-rich aromatic compounds like phenols or N,N-dialkylanilines to produce a variety of azo dyes. nih.govacs.org

Cycloaddition Reactions: The 1,3,4-thiadiazole scaffold can be synthesized via [3+2] cycloaddition reactions. This involves reacting nitrilimines (generated in situ from hydrazonoyl halides) with various sulfur-containing dipolarophiles.

These synthetic routes are highly versatile and enable the creation of a large number of derivatives by varying the starting materials and reaction partners.

Impact of Substituent Effects on Electronic and Biological Properties

The electronic and biological properties of 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile derivatives are highly dependent on the nature and position of substituents. The introduction of different functional groups can modulate lipophilicity, electronic distribution (electron-donating vs. electron-withdrawing effects), and steric factors, all of which influence how the molecule interacts with biological targets. acs.orgorientjchem.org

The table below summarizes findings on how different substituents and structural modifications on the 1,3,4-thiadiazole scaffold influence its biological properties, as reported in various studies.

| Scaffold/Derivative Type | Substituent/Modification | Observed Biological Property/Impact |

| 2-Amino-1,3,4-thiadiazole (B1665364) | Introduction of a nitrophenoxymethyl group | Significantly increased antibacterial activity against S. aureus. |

| 2-Amino-1,3,4-thiadiazole | Attachment of a dihydropyrimidine (B8664642) moiety with hydroxyl groups | Exhibited moderate to good inhibitory activity against P. aeruginosa, S. aureus, and E. coli. |

| 5-Aryl-1,3,4-thiadiazole | Substitution on the 5-phenyl ring with an electron-withdrawing chlorine atom | Reported to boost cytotoxic activity in anticancer studies. raparinuni2024.org |

| 1,3,4-Thiadiazole-based amides | Substitution with a p-tolyl group | Significantly increased antibacterial activity against B. subtilis. |

| 1,3,4-Thiadiazole Schiff bases | Presence of a 4-hydroxybenzylideneamino group | Showed high antioxidant activity. acs.org |

| 2-Arylamino-5-aryl-1,3,4-thiadiazole | Chloro group at the para position of the phenylamino (B1219803) ring | Found to be highly potent in anticonvulsant evaluations. orientjchem.org |

This table is for illustrative purposes and synthesizes findings from multiple studies on the broader 1,3,4-thiadiazole class.

Combinatorial Chemistry Approaches for Scaffold Exploration

Combinatorial chemistry provides a powerful platform for the rapid generation of large, diverse libraries of compounds, which is essential for discovering new lead structures in drug development. The 1,3,4-thiadiazole scaffold is well-suited for such approaches, particularly through solid-phase organic synthesis (SPOS).

In a typical solid-phase strategy, a starting material is anchored to a polymer resin. For 1,3,4-thiadiazoles, this can begin by attaching a linker molecule, such as 4-benzyloxy-2-methoxybenzylamine (BOMBA), to the resin. A thiosemicarbazide intermediate is then formed on the solid support. The key step is the intramolecular cyclization of this resin-bound thiosemicarbazide to form the polymer-bound 1,3,4-thiadiazole core. This cyclization can be achieved using desulfurative agents like p-toluenesulfonyl chloride (p-TsCl).

Once the core scaffold is immobilized on the resin, a diverse range of functional groups can be introduced through various reactions in a parallel or split-and-mix fashion. This can include:

Acylation of free amino groups.

Alkylation to introduce different side chains.

Suzuki coupling reactions to add various aryl or heteroaryl groups.

A significant advantage of SPOS is the simplification of purification; excess reagents and by-products can be washed away from the resin-bound product. After the desired modifications are complete, the final compounds are cleaved from the resin, often using an acid like trifluoroacetic acid, yielding a library of purified 1,3,4-thiadiazole derivatives. This diversity-oriented synthesis approach allows for the systematic exploration of the chemical space around the 1,3,4-thiadiazole scaffold, facilitating the efficient identification of analogues with desired biological activities. acs.org

Advanced Methodologies in Research on 4 5 Amino 1,3,4 Thiadiazol 2 Yl Benzonitrile

Application of High-Throughput Screening (HTS) in Discovery Research

High-throughput screening (HTS) has revolutionized the initial stages of drug discovery by enabling the rapid screening of vast compound libraries against specific biological targets. While specific HTS campaigns for 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile are not extensively detailed in publicly available literature, the principles of HTS are routinely applied to compounds with similar heterocyclic scaffolds, such as the 1,3,4-thiadiazole (B1197879) core.

HTS allows for the efficient identification of "hit" compounds that modulate the activity of a target protein. This is achieved through the use of automated systems, including robotic liquid handlers and high-sensitivity detectors, which can process thousands of compounds per day. The assays are typically performed in microtiter plates with formats of 96, 384, or even 1536 wells to maximize throughput and minimize reagent consumption.

For a compound like 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile, HTS could be employed to screen for various biological activities, such as enzyme inhibition, receptor binding, or effects on cell signaling pathways. For example, a screen could be designed to identify inhibitors of a particular kinase or protease, where the compound's ability to block substrate turnover is measured using a fluorescent or luminescent reporter. A study on 1,4,5-substituted 1,2,3-triazole analogs, for instance, utilized a large-scale, cell-based high-throughput screen of over 132,000 compounds to identify specific antagonists of the human pregnane (B1235032) X receptor (hPXR). nih.gov This highlights how HTS can effectively sift through large chemical libraries to find potent and specific modulators of a biological target.

Automation in In Vitro Assay Development

The development of robust and reproducible in vitro assays is a critical prerequisite for a successful HTS campaign. Automation plays a pivotal role in this process, ensuring consistency and minimizing human error. Automated systems are used for tasks such as compound dispensing, reagent addition, incubation, and signal detection.

For a typical enzyme inhibition assay involving a compound like 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile, an automated workflow would involve:

Compound Management: Robotic systems retrieve the compound from a library and perform serial dilutions to create a concentration gradient.

Assay Plate Preparation: Automated liquid handlers dispense the enzyme, substrate, and the test compound into the wells of a microtiter plate.

Incubation and Reaction: The plates are incubated under controlled conditions to allow for the enzymatic reaction to proceed.

Signal Detection: A plate reader automatically measures the output signal, which could be fluorescence, absorbance, or luminescence, depending on the assay design.

The data generated from these automated assays are then processed and analyzed to determine the potency of the compound, typically expressed as an IC50 value (the concentration of an inhibitor where the response is reduced by half).

Biophysical Techniques for Ligand-Target Interaction Analysis

Once a "hit" compound is identified through HTS, biophysical techniques are employed to characterize the direct interaction between the ligand (the compound) and its biological target. These methods provide valuable information on binding affinity, kinetics, and thermodynamics, which are crucial for understanding the mechanism of action and for guiding lead optimization.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of molecular interactions. nih.gov In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing the ligand, such as 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile, is then flowed over the chip surface. The binding of the ligand to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle.

This technique allows for the determination of:

Association rate constant (k_on): The rate at which the ligand binds to the target.

Dissociation rate constant (k_off): The rate at which the ligand dissociates from the target.

Equilibrium dissociation constant (K_D): A measure of the binding affinity, calculated as the ratio of k_off to k_on.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is another essential biophysical technique that directly measures the heat changes associated with a binding event. This method provides a complete thermodynamic profile of the interaction, including:

Binding Affinity (K_A or K_D): The strength of the interaction.

Enthalpy change (ΔH): The heat released or absorbed upon binding.

Entropy change (ΔS): The change in disorder of the system upon binding.

Stoichiometry (n): The number of ligand molecules that bind to one molecule of the target.

In an ITC experiment, a solution of the ligand is titrated into a solution containing the target protein, and the heat evolved or absorbed is measured. The resulting data is plotted as a binding isotherm, which can be fitted to a binding model to extract the thermodynamic parameters. ITC is a valuable tool for validating hits from primary screens and for providing detailed insights into the driving forces of the molecular recognition process.

Chemoinformatics and Data Mining in Structure-Activity Studies

Chemoinformatics and data mining are computational disciplines that are integral to modern drug discovery. They are used to analyze large datasets of chemical structures and biological activities to identify patterns and build predictive models. For a compound like 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile and its analogs, these approaches are crucial for understanding the structure-activity relationship (SAR).

SAR studies aim to identify the chemical features of a molecule that are responsible for its biological activity. By systematically modifying the structure of a lead compound and measuring the effect on its activity, researchers can build a SAR model. Chemoinformatics tools can then be used to quantify these relationships and develop predictive models.

Quantitative Structure-Activity Relationship (QSAR) is a common chemoinformatic approach. In a QSAR study, mathematical models are built to correlate the chemical properties of a series of compounds with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. For instance, a QSAR study on 4-(5-arylamino-1,3,4-thiadiazol-2-yl)benzene-1,3-diols, which share a similar core structure, successfully developed a model to predict their antiproliferative activity based on NMR spectral data. nih.gov Similarly, chemoinformatic studies on a series of imidazoles as cruzain inhibitors have led to the development of predictive QSAR models. nih.gov

Proteomic Approaches for Target Deconvolution

Identifying the specific cellular target(s) of a bioactive compound, a process known as target deconvolution, is a critical yet challenging step in drug discovery. Proteomic approaches have emerged as powerful tools for this purpose. These methods aim to identify the proteins that interact with a small molecule in a complex biological sample, such as a cell lysate or even in living cells.

One common strategy is affinity-based proteomics . In this approach, the compound of interest, for example, a derivative of 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile, is chemically modified to include a reactive group and a tag (e.g., biotin). This "chemical probe" is then incubated with a proteome. The probe covalently binds to its target protein(s), which can then be enriched using the tag and identified by mass spectrometry.

Another approach is activity-based protein profiling (ABPP) . ABPP utilizes chemical probes that react with the active sites of specific enzyme families in a mechanism-dependent manner. This allows for the profiling of the functional state of enzymes in a proteome and can be used to identify the targets of an inhibitor. For example, a study on oxadiazolones, which are structurally related to thiadiazoles, used competitive and comparative chemical proteomics with a tailor-made activity-based probe to map their target interaction landscape in MRSA. nih.gov

Future Directions and Challenges in 4 5 Amino 1,3,4 Thiadiazol 2 Yl Benzonitrile Research

Exploration of Novel Biological Targets and Therapeutic Hypotheses

The 1,3,4-thiadiazole (B1197879) nucleus is a versatile pharmacophore, with derivatives showing activity against an extensive array of biological targets. nih.govresearchgate.net Future research on 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile should systematically explore novel and unexploited biological targets to uncover new therapeutic potential. The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine (B1678525) suggests that its derivatives can interfere with DNA replication processes, a hypothesis that warrants further investigation. mdpi.comnih.govnih.gov

Key areas for exploration include:

Kinase Inhibition: Protein kinases are crucial targets in cancer therapy. nih.gov Derivatives of the 1,3,4-thiadiazole scaffold have shown inhibitory activity against various kinases, including EGFR/HER-2, Abl kinase, and c-Jun N-terminal kinases (JNKs). mdpi.comnih.govnih.govnih.gov Research could focus on evaluating 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile and its analogues as inhibitors of specific kinases implicated in diseases like chronic myelogenous leukemia or other cancers. nih.gov

Enzyme Inhibition: Beyond kinases, 1,3,4-thiadiazoles are known to inhibit enzymes such as carbonic anhydrase (implicated in glaucoma and cancer), lipoxygenase (involved in inflammation and cancer), and histone deacetylase. mdpi.comnih.govnih.govnih.gov The benzonitrile (B105546) moiety of the title compound could be oriented to explore interactions within the active sites of these enzymes.

Signal Transduction Pathways: Targeting specific signaling pathways is a cornerstone of modern drug discovery. The STAT3 pathway, which is often overactive in cancer, has been successfully targeted by N-(benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine analogues. nih.gov Future studies could investigate if 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile can modulate STAT3 or other critical pathways like those involving interleukins or cyclooxygenase (COX). nih.gov

Antimicrobial and Antiviral Targets: Given the documented antimicrobial and antiviral properties of the thiadiazole scaffold, new research could screen the compound against resistant bacterial strains and emerging viral threats. mdpi.comnih.govnih.gov The goal would be to identify specific microbial enzymes or proteins that are inhibited by this molecule.

| Target Class | Specific Examples | Therapeutic Hypothesis | Reference |

|---|---|---|---|

| Protein Kinases | EGFR, HER-2, Bcr-Abl, JNKs | Anticancer (e.g., breast, lung, leukemia), Anti-inflammatory | mdpi.comnih.govnih.gov |

| Carbonic Anhydrases | hCA I, II, IX, XII | Diuretic, Antiglaucoma, Anticancer, Antiepileptic | mdpi.comnih.gov |

| Other Enzymes | Lipoxygenase (LOX), Histone Deacetylase (HDAC), Topoisomerase II | Anticancer, Anti-inflammatory | nih.govnih.govmdpi.com |

| Signaling Proteins | STAT3, COX-2 | Anticancer (e.g., colon cancer), Anti-inflammatory | nih.govnih.gov |

| Microbial Targets | Bacterial and Fungal Enzymes | Antibacterial, Antifungal | mdpi.comnih.gov |

Development of Advanced Synthetic Methodologies

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles typically involves the cyclization of thiosemicarbazides with various reagents like acyl chlorides, phosphorus oxychloride, or strong acids. mdpi.comnih.govmdpi.com While effective, these traditional methods can have limitations. Future efforts should focus on developing more efficient, scalable, and environmentally friendly synthetic routes.

Promising future methodologies include:

One-Pot Reactions: Combining multiple reaction steps into a single procedure improves efficiency and reduces waste. One-pot syntheses of 2,5-disubstituted-1,3,4-thiadiazoles from acylhydrazides have been reported and could be adapted for the synthesis of 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile analogues. sbq.org.br

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times and improve yields, offering a greener alternative to conventional heating. arkat-usa.org

Transition-Metal-Free Synthesis: Developing synthetic pathways that avoid heavy metal catalysts is a key goal of green chemistry. Iodine-mediated oxidative C-S bond formation provides an efficient, metal-free route to 2-amino-substituted 1,3,4-thiadiazoles. organic-chemistry.org

Diversity-Oriented Synthesis: To rapidly generate a large library of analogues for screening, diversity-oriented synthesis strategies can be employed. This involves using a common intermediate and a variety of building blocks to create a wide range of structurally diverse molecules based on the 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile scaffold. organic-chemistry.org

| Methodology | Description | Advantages | Reference |

|---|---|---|---|

| Classical Cyclization | Acylation of thiosemicarbazide (B42300) followed by acid-catalyzed dehydration. | Well-established, versatile. | nih.govresearchgate.net |

| One-Pot Synthesis | Condensation and cyclization in a single reaction vessel. | Increased efficiency, reduced waste. | sbq.org.br |

| Microwave-Assisted Synthesis | Using microwave energy to accelerate the reaction. | Shorter reaction times, often higher yields. | arkat-usa.org |

| Metal-Free Oxidative Cyclization | Using reagents like iodine to mediate the formation of the thiadiazole ring. | Avoids toxic metal catalysts, environmentally friendly. | organic-chemistry.org |

Integration with Emerging Drug Discovery Technologies

The integration of computational tools and high-throughput technologies is essential for accelerating the drug discovery process. For 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile, these technologies can guide the design of more potent and selective derivatives while minimizing late-stage failures.

Key technologies to integrate include:

Computational Modeling and Molecular Docking: In silico studies can predict how the compound and its analogues bind to specific biological targets. mdpi.com This allows for the rational design of new derivatives with improved binding affinity and selectivity. Docking studies have been successfully used to guide the development of thiadiazole-based inhibitors for targets like IL-6 and COX-2. nih.gov

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. nih.gov Early-stage ADMET profiling helps to identify and eliminate compounds with poor pharmacokinetic profiles or potential toxicity issues, saving significant time and resources.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of compounds against specific biological targets. By creating a library of derivatives based on the 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile scaffold, HTS can quickly identify hit compounds for various diseases.

Structure-Activity Relationship (SAR) Studies: A systematic analysis of how chemical structure relates to biological activity is crucial. nih.gov Combining synthesis with computational and in vitro screening allows for the development of robust SAR models that can guide further optimization efforts.

Addressing Challenges in Scaffold Optimization and Selectivity Improvement

While the 1,3,4-thiadiazole scaffold is promising, optimizing it for therapeutic use presents several challenges. Key among these are improving potency, enhancing selectivity, and ensuring favorable drug-like properties.

Improving Potency: The potency of lead compounds often needs to be enhanced. For the 1,3,4-thiadiazole scaffold, SAR studies have shown that the nature and position of substituents on the aryl ring (in this case, the benzonitrile group) and modifications to the 2-amino group can significantly impact activity. nih.gov For instance, introducing halogen atoms or other functional groups to the phenyl ring has been shown to improve anticancer potency in some series. nih.gov

Enhancing Selectivity: A major challenge in drug development is achieving selectivity for the desired target over other related proteins to minimize off-target effects. For kinase inhibitors, achieving selectivity can be difficult due to the high conservation of the ATP binding pocket. nih.gov One strategy is to design allosteric inhibitors that bind to less conserved sites on the protein. Another approach is "scaffold hopping," where the core scaffold is replaced with a bioisosteric equivalent to alter the selectivity profile. unica.itmdpi.com For example, replacing the 1,3,4-thiadiazole ring with a 1,3,4-oxadiazole (B1194373) has been shown to drastically alter biological activity. mdpi.comnih.gov

Optimizing Pharmacokinetics: A compound must have suitable pharmacokinetic properties to be an effective drug. Research into thiadiazole derivatives has shown that modifications can improve properties like plasma stability. nih.gov For example, changing the substituents on the thiadiazole ring can significantly impact how quickly the compound is metabolized. nih.gov

Translational Research Perspectives from In Vitro Findings to Pre-clinical Models

Translating promising in vitro results into in vivo efficacy is a critical and challenging step in drug development. For 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile, a clear path from laboratory findings to pre-clinical evaluation must be established.

From Cell-Based Assays to Animal Models: Initial in vitro assays, such as cytotoxicity studies against cancer cell lines (e.g., MCF-7, HepG2, HT-29), provide essential proof-of-concept. nih.govmdpi.commdpi.com Compounds that show high potency and selectivity in these assays must then be advanced into animal models. This transition allows for the evaluation of the compound's efficacy, pharmacokinetics, and safety in a complex biological system.

In Vivo Efficacy Studies: Pre-clinical studies in animal models of disease are necessary to demonstrate therapeutic potential. For example, 1,3,4-thiadiazole derivatives have been evaluated in murine models of septicemia and in tumor-bearing mice to assess their antibacterial and anticancer effects, respectively. mdpi.comacs.orgcu.edu.eg

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Understanding the relationship between drug concentration (PK) and its effect (PD) is crucial. In vivo studies are required to determine key parameters such as bioavailability, half-life, and tissue distribution. This information is vital for establishing a potential dosing regimen for future clinical trials.

Biomarker Development: Identifying biomarkers that can track the biological effect of the compound in vivo is also a key aspect of translational research. For instance, if the compound is designed to inhibit a specific kinase, measuring the phosphorylation level of that kinase's substrate in treated animals can provide evidence of target engagement.

By systematically addressing these future directions and challenges, researchers can unlock the full therapeutic potential of 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile and its derivatives, paving the way for the development of new and effective medicines.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile, and how can reaction yields be maximized?

Methodological Answer: The compound is commonly synthesized via cyclization of intermediates using Lawesson's reagent or alkylation/condensation reactions. For example, 4-(5-phenyl-1,3,4-thiadiazol-2-yl)benzonitrile derivatives (e.g., 6a-d ) are prepared by reacting N'-benzoyl-4-cyanobenzohydrazide with Lawesson's reagent in toluene under reflux (7–12 hours), followed by purification via column chromatography (chloroform/ethyl acetate, 5:1 v/v) . To maximize yields, electron-donating substituents on intermediates enhance cyclization efficiency .

Q. What spectroscopic techniques are critical for characterizing 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile, and what key spectral markers should researchers prioritize?

Methodological Answer:

- ¹H NMR : Look for aromatic protons (δ 8.15–8.17 ppm for benzonitrile) and NH₂ signals (δ 7.32 ppm) .

- IR Spectroscopy : Confirm the nitrile group (C≡N) at ~2351 cm⁻¹ and thiadiazole C-S/C=N vibrations at 773–1473 cm⁻¹ .

- Mass Spectrometry : Verify molecular ion peaks (e.g., m/z 277 [M+1]⁺) .

Q. How can researchers address solubility challenges during purification or biological testing?

Methodological Answer: The compound’s benzonitrile group confers limited aqueous solubility. Use polar aprotic solvents (DMSO, DMF) for dissolution in biological assays. For purification, optimize column chromatography with gradient elution (e.g., chloroform/ethyl acetate mixtures) to separate polar byproducts .

Q. What intermediates are pivotal in synthesizing 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile derivatives?

Methodological Answer: Key intermediates include:

- N-(5-Amino-1,3,4-thiadiazol-2-yl) benzamide , formed via benzoylisothiocyanate and thiosemicarbazide cyclization .

- 4’-(2-Bromoacetyl)benzonitrile , used in alkylation reactions to attach thiadiazole moieties .

Advanced Research Questions

Q. How do electron-donating/withdrawing substituents influence the reactivity of intermediates in Pinner reactions for unsymmetrical derivatives?

Methodological Answer: Electron-donating groups (e.g., -OCH₃) on aryl rings increase nucleophilicity, enhancing hydrazine attack during Pinner reactions. This improves yields of unsymmetrical tetrazine derivatives (e.g., 7e-j ) by stabilizing transition states. Conversely, electron-withdrawing groups reduce reactivity, requiring longer reaction times or elevated temperatures .

Q. What computational strategies can predict the bioactivity of 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile derivatives?

Methodological Answer:

Q. How can contradictory spectral data (e.g., unexpected NH₂ signal shifts) be resolved during structural elucidation?

Methodological Answer:

Q. What mechanistic insights explain the anticancer activity of 4-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile analogs?

Methodological Answer: Derivatives induce apoptosis via mitochondrial pathway activation (e.g., Bax/Bcl-2 modulation) and cell cycle arrest at G1/S phase. Validate using flow cytometry and Western blotting for caspase-3/9 cleavage .

Q. How can reaction conditions be tailored to minimize byproducts in thiadiazole ring formation?

Methodological Answer:

- Optimize Stoichiometry : Use Lawesson's reagent in sub-stoichiometric amounts (0.5 equiv) to prevent over-reaction.

- Solvent Control : Toluene minimizes side reactions vs. high-polarity solvents.

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes, improving selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.